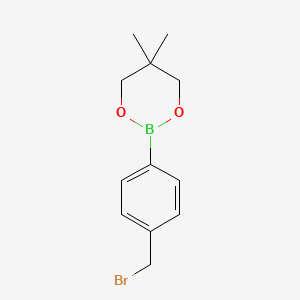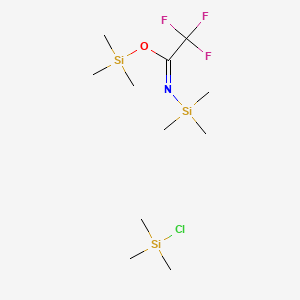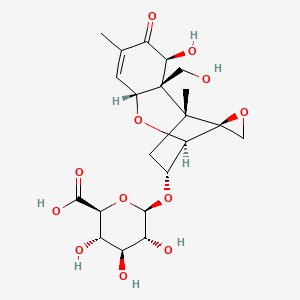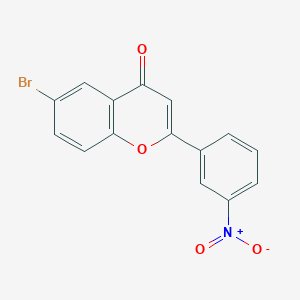
2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a dioxaborinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylphenyl derivatives using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out in a suitable solvent like dichloromethane at controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the phenyl ring, introduction of the bromomethyl group, and subsequent formation of the dioxaborinane ring. The reaction conditions are optimized to achieve high yields and purity, often involving recrystallization and purification steps .
化学反应分析
Types of Reactions
2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions, often in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and amines, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceuticals.
科学研究应用
2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through coupling reactions.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
作用机制
The mechanism of action of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in coupling reactions involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps. The bromomethyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
Bromobenzene: Similar in structure but lacks the dioxaborinane ring.
4-Bromomethylphenylboronic Acid: Contains a boronic acid group instead of the dioxaborinane ring.
Uniqueness
2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct reactivity and stability compared to other bromomethylphenyl derivatives. This makes it particularly useful in specific coupling reactions and applications in material science .
属性
IUPAC Name |
2-[4-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJSVCZXPKJRHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1146094.png)
![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)
![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)





